molecular formula C14H17N3O2 B3000406 3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1510461-17-2

3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Katalognummer: B3000406
CAS-Nummer: 1510461-17-2
Molekulargewicht: 259.309
InChI-Schlüssel: DVKNSWYWZYYEDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione (hereafter referred to as the target compound) is a bicyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.4]nonane-2,4-dione core substituted at position 3 with a 4-(aminomethyl)phenyl group. The compound is synthesized via cyclocondensation reactions involving amino acids and aryl isocyanates or related intermediates, as evidenced by synthetic protocols for structurally similar spiro compounds .

Eigenschaften

IUPAC Name

3-[4-(aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-9-10-3-5-11(6-4-10)17-12(18)14(16-13(17)19)7-1-2-8-14/h3-6H,1-2,7-9,15H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKNSWYWZYYEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound has been recognized for its interactions with various biological targets, which can lead to modulation of important biochemical pathways. Its molecular formula is C14H17N3O2, and it has a molecular weight of approximately 259.30 g/mol.

Structural Characteristics

The compound's structure features a diazaspiro nonane core with an aminomethyl phenyl substituent. This unique configuration contributes to its distinct physicochemical properties, making it a valuable scaffold for drug development and material science applications.

The biological activity of 3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can significantly influence various cellular functions and metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits notable antimicrobial and anticancer properties. For instance, studies have shown that derivatives of similar compounds demonstrate antiproliferative activities against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cells. The IC50 values for these activities generally range from 0.33 to 7.10 μM, indicating significant efficacy in inhibiting cancer cell growth .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Compound AMCF-70.50
Compound BMDA-MB-2310.82
Compound CHeLa1.51
Compound DA27802.31

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the compound's structure can lead to variations in biological activity. For example, the presence of specific functional groups can enhance binding affinity to biological targets or alter the compound's pharmacokinetic properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activity using MTT assays across multiple cancer cell lines. The findings indicated that structural modifications could significantly enhance antiproliferative effects.
  • In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the compound's safety profile and efficacy in animal models, suggesting potential for further development into therapeutic agents.
  • Molecular Docking Studies : Computational studies have provided insights into the binding mechanisms of the compound with specific receptors, enhancing understanding of its pharmacodynamics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its spiro[4.4]nonane-2,4-dione core with several analogs, differing primarily in the substituent at position 3. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent at Position 3 Molecular Weight (g/mol) XLogP<sup>3</sup> Topological Polar Surface Area (Ų) Biological Activity Reference
Target Compound 4-(Aminomethyl)phenyl 259.28 ~1.4<sup>†</sup> 58.2 Under investigation
3-(3,5-Dichlorophenyl)-analog (CAS 88808-40-6) 3,5-Dichlorophenyl 299.15 2.8 58.2 Not reported
Irbesartan Impurity (CAS 1312996-18-1) [2'-(Tetrazol-5-yl)biphenyl-4-yl]methyl 421.44 3.1 108.6 Pharmaceutical impurity
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-analog 4-Fluoro-3-(trifluoromethyl)phenyl 306.24 3.5 58.2 Antischistosomal candidate
2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione 4-Methoxyphenyl (position 2 substitution) 259.30 1.2 58.2 Uncharacterized

<sup>†</sup>Estimated based on similar hydantoin derivatives .

Key Observations :

  • Substituent Lipophilicity: The 4-(aminomethyl)phenyl group in the target compound reduces lipophilicity (XLogP ~1.4) compared to halogenated analogs (e.g., XLogP 2.8–3.5 for dichlorophenyl or trifluoromethylphenyl derivatives) . This may enhance aqueous solubility, critical for bioavailability.

Pharmacological and Therapeutic Potential

While the target compound lacks explicit therapeutic data, structurally related diazaspiro derivatives exhibit diverse activities:

  • Antihypertensive Activity: Irbesartan, a 1,3-diazaspiro[4.4]non-1-en-4-one derivative, is a well-established angiotensin II receptor blocker (ARB) . The tetrazole moiety in Irbesartan’s biphenylmethyl substituent is critical for receptor binding, contrasting with the aminomethyl group in the target compound .
  • Anticonvulsant Activity: 3-(4-Substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones demonstrate broad-spectrum anticonvulsant effects in rodent models, attributed to modulation of voltage-gated sodium channels or GABAergic signaling . The aminomethyl group in the target compound may enhance blood-brain barrier penetration, suggesting CNS applicability.
  • Antischistosomal Activity : The 4-fluoro-3-(trifluoromethyl)phenyl analog (Compound 26) showed efficacy against Schistosoma mansoni in vitro, linked to hydrophobic interactions with parasite enzymes .

Q & A

Basic: What are the recommended methodologies for synthesizing 3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione with high purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with spirocyclic core formation followed by functionalization of the phenyl group. Key steps include:

  • Condensation Reactions : Use dichloromethane as a solvent with triethylamine to facilitate amine coupling, as demonstrated in analogous spirocyclic diazaspiro syntheses .
  • Purification : Column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is critical for isolating the target compound from byproducts. Ensure solvent removal under reduced pressure to avoid degradation .
  • Scalability : Optimize reaction stoichiometry and temperature control (e.g., room temperature for 16 hours) to balance yield and purity .

Basic: How can researchers confirm the spirocyclic structure and functional group integrity of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the spiro junction (e.g., distinct shifts for non-equivalent carbons in the spiro ring) and aminomethyl group (δ ~3.8 ppm for -CH2_2NH2_2) .
  • X-Ray Crystallography : Resolve the 3D structure to confirm the spiro[4.4]nonane geometry and phenyl substitution pattern .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: What experimental strategies address discrepancies in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies may arise from impurities, assay variability, or undefined mechanisms. Mitigate via:

  • Systematic Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times) and cross-validate with orthogonal assays (e.g., enzymatic vs. cellular) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent effects (DMSO vs. aqueous buffers) .
  • Advanced Analytics : Use LC-MS to rule out batch-specific impurities impacting bioactivity .

Advanced: How can computational modeling predict the compound’s pharmacokinetic or binding properties?

Methodological Answer:
Leverage AI/ML and molecular dynamics (MD):

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes with spirocyclic ligand preferences) .
  • ADME Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on structural descriptors (e.g., logP, H-bond donors) .
  • COMSOL Multiphysics : Model diffusion kinetics in biological membranes to optimize delivery systems .

Advanced: What methodologies resolve challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:
Address scalability and stereochemical control via:

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to enforce enantioselectivity .
  • Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Membrane Separation : Use nanofiltration membranes to separate enantiomers without chromatography, reducing solvent waste .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Follow hazard mitigation guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols or dust .
  • Waste Disposal : Neutralize residues with saturated sodium bicarbonate before incineration at licensed facilities .

Advanced: How can researchers integrate this compound into a theoretical framework for neurodegenerative disease studies?

Methodological Answer:
Align with mechanistic hypotheses:

  • Target Identification : Screen against tau protein aggregation or amyloid-β pathways using fluorescence polarization assays .
  • Theoretical Linkage : Connect structural features (e.g., spirocyclic rigidity) to blood-brain barrier penetration using logBB calculations .
  • In Vivo Validation : Use transgenic rodent models to test efficacy, correlating pharmacokinetic data with behavioral outcomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.